molecular formula C7H8N2 B12854910 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine

2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12854910
M. Wt: 120.15 g/mol
InChI Key: LTIPOSFVFCEOPT-UHFFFAOYSA-N
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Description

2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring fused pyrrole and pyridine rings. Its molecular formula is C₇H₆N₂, with a molecular weight of 118.14 g/mol and a CAS registry number of 271-63-6 . Structurally, it replaces the sulfur atom in thieno[2,3-b]pyridines with a nitrogen atom, forming a 1H-pyrrolo[2,3-b]pyridine scaffold . The compound serves as a critical intermediate in synthesizing kinase inhibitors and other bioactive molecules, with demonstrated applications in targeting FGFR (Fibroblast Growth Factor Receptor) and SGK-1 (Serum/Glucocorticoid-Regulated Kinase 1) pathways .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-4,7,9H,5H2

InChI Key

LTIPOSFVFCEOPT-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=NC2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production methods for 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyrrolo[2,3-b]pyridine derivatives, and various substituted pyrrolopyridines .

Scientific Research Applications

2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, blocking their activity and thereby inhibiting tumor growth and progression .

Comparison with Similar Compounds

Table 2: Solubility and Bioavailability

Compound Class Aqueous Solubility Common Solubilization Strategies
Thieno[2,3-b]pyridines Low Cyclodextrins, co-solvents
1H-Pyrrolo[2,3-b]pyridines Moderate to High Substituent engineering (e.g., -NH₂, -OCH₃)

Comparison with Furo[2,3-b]Pyridines

Furo[2,3-b]pyridines, which incorporate an oxygen atom, are less common but share structural similarities. They are synthesized from benzofuran derivatives and exhibit antiviral and antibacterial properties . However, their oxygen atom contributes to higher polarity and metabolic instability compared to nitrogen-containing 1H-pyrrolo[2,3-b]pyridines.

Comparison with Other Fused Bicyclic Heterocycles

  • Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines: These triheterocyclic compounds combine pyrimidine and thienopyridine moieties, showing enhanced DNA intercalation but reduced solubility .
  • Thiazolo[3,2-a]pyridines : Sulfur- and nitrogen-containing derivatives with applications in material science; however, they lack the kinase inhibitory potency of pyrrolopyridines .

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